2,3,6,2',3',4',6'-Hepta-O-acetyl-B-D-maltosyl isothiocyanate
Overview
Description
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate: is a complex carbohydrate derivative with the molecular formula C27H35NO17S and a molecular weight of 677.64 g/mol . This compound is characterized by the presence of multiple acetyl groups and an isothiocyanate functional group, making it a valuable reagent in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate typically involves the acetylation of B-D-maltose followed by the introduction of the isothiocyanate group. The acetylation process is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is conducted under controlled temperature conditions to ensure complete acetylation of the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-throughput glycan screening services and glyco-engineered mammalian cell expression systems to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols, typically under mild conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed:
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Hydroxyl Derivatives: Resulting from the hydrolysis of acetyl groups.
Scientific Research Applications
Chemistry: In chemistry, 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate is used as a reagent for the synthesis of complex carbohydrates and glycosylation reactions .
Biology: In biological research, this compound is utilized in glycan screening and glyco-engineering studies. It helps in the modification of glycoproteins and the study of carbohydrate-protein interactions .
Medicine: In medicine, it is explored for its potential in drug delivery systems and as a diagnostic tool in glycan-related diseases .
Industry: Industrially, it is used in the production of glycosylated products and as a precursor for the synthesis of other complex carbohydrates .
Mechanism of Action
The mechanism of action of 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate involves its interaction with nucleophiles through the isothiocyanate group. This interaction leads to the formation of thiourea derivatives, which can further participate in various biochemical pathways. The acetyl groups provide stability and solubility, facilitating its use in different applications .
Comparison with Similar Compounds
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-maltosyl azide: Similar in structure but contains an azide group instead of an isothiocyanate group.
2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-a-D-maltosyl bromide: Contains a bromide group instead of an isothiocyanate group.
Uniqueness: 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-B-D-maltosyl isothiocyanate is unique due to its isothiocyanate group, which allows it to participate in specific nucleophilic substitution reactions, making it a valuable reagent in synthetic chemistry and biological research .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-6-isothiocyanato-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO17S/c1-11(29)36-8-18-21(22(39-14(4)32)24(41-16(6)34)26(43-18)28-10-46)45-27-25(42-17(7)35)23(40-15(5)33)20(38-13(3)31)19(44-27)9-37-12(2)30/h18-27H,8-9H2,1-7H3/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDXOYGZGOUVME-DVCSACCXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)N=C=S)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)N=C=S)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO17S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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